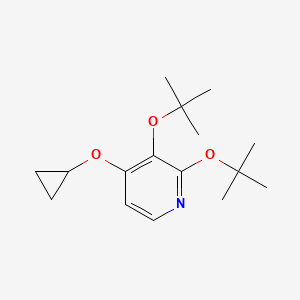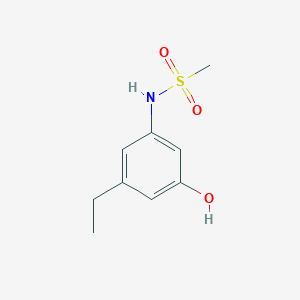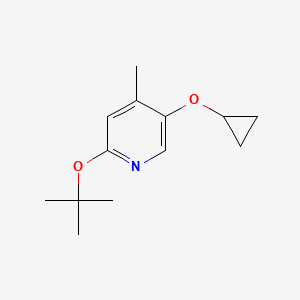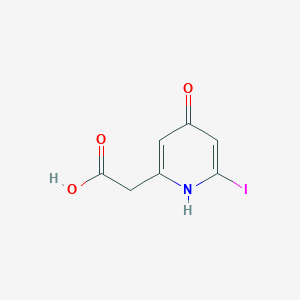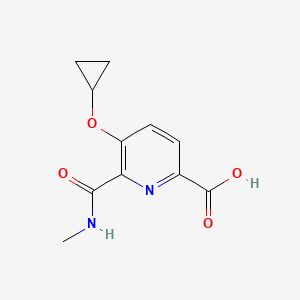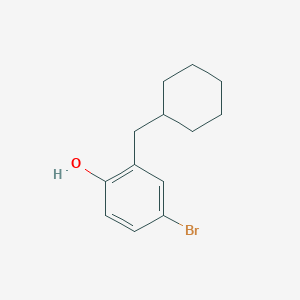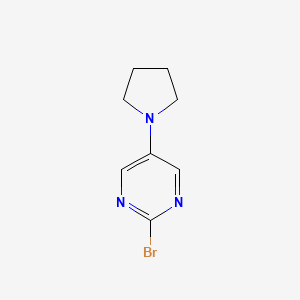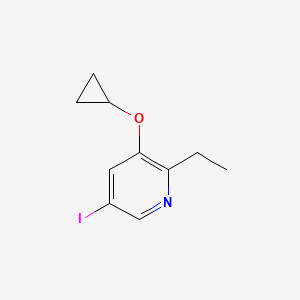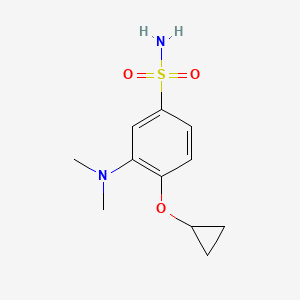
4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The unique structure of this compound, which includes a cyclopropoxy group and a dimethylamino group attached to a benzenesulfonamide core, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a dimethylamine.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-3-(methylamino)benzenesulfonamide: Similar structure but with a methylamino group instead of a dimethylamino group.
4-(Dimethylamino)benzenesulfonamide: Lacks the cyclopropoxy group.
4-Cyclopropoxybenzenesulfonamide: Lacks the dimethylamino group.
Uniqueness: 4-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-(dimethylamino)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-13(2)10-7-9(17(12,14)15)5-6-11(10)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
Clé InChI |
NZLOMIHRDSCIOS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)S(=O)(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


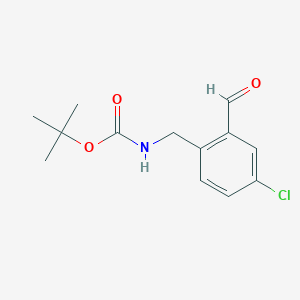
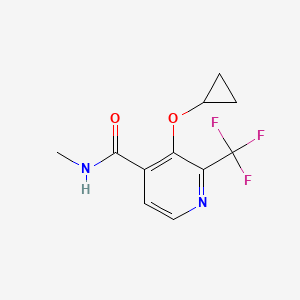
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
